molecular formula C15H10F2N2 B2955116 6-fluoro-N-(2-fluorophenyl)quinolin-4-amine CAS No. 1018162-34-9

6-fluoro-N-(2-fluorophenyl)quinolin-4-amine

Cat. No.: B2955116
CAS No.: 1018162-34-9
M. Wt: 256.256
InChI Key: NEKLSNPNRKXGQZ-UHFFFAOYSA-N
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Description

6-Fluoro-N-(2-fluorophenyl)quinolin-4-amine is a fluorinated quinoline derivative characterized by a quinoline core substituted with a fluorine atom at the 6-position and a 2-fluorophenylamine group at the 4-position. The strategic incorporation of fluorine atoms enhances pharmacokinetic properties, including metabolic stability and membrane permeability, while the 4-anilino moiety facilitates interactions with kinase ATP-binding domains .

Properties

IUPAC Name

6-fluoro-N-(2-fluorophenyl)quinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2/c16-10-5-6-13-11(9-10)14(7-8-18-13)19-15-4-2-1-3-12(15)17/h1-9H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKLSNPNRKXGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C3C=C(C=CC3=NC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6-fluoro-N-(2-fluorophenyl)quinolin-4-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-fluoro-N-(2-fluorophenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Comparison with Similar Compounds

Table 2: Physicochemical Comparison

Compound Name Molecular Weight logP Hydrogen Bond Acceptors/Donors Solubility (DMSO)
6-Fluoro-N-(2-fluorophenyl)quinolin-4-amine 287.27* ~3.2* 3 acceptors, 1 donor High (>10 mM)*
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine 365.18 4.65 4 acceptors, 1 donor Soluble (>10 mM)
SGC-GAK-1 (BAY-876) 389.25 4.65 4 acceptors, 1 donor Soluble (>10 mM)
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine 423.43 ~4.8 5 acceptors, 1 donor Moderate

*Estimated using analogous structures .

Key Observations:

  • logP : Fluorine atoms reduce hydrophobicity compared to bromo or trifluoromethyl analogs (e.g., logP ~3.2 vs. 4.65 in SGC-GAK-1) .
  • Solubility : All compounds show good DMSO solubility, critical for in vitro assays.

Biological Activity

6-Fluoro-N-(2-fluorophenyl)quinolin-4-amine is a synthetic compound belonging to the class of fluorinated heterocycles, which are recognized for their diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in antimicrobial and anticancer research. The following sections will detail its biological activity, including interaction studies, structure-activity relationships (SAR), and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound includes two fluorine atoms located on the quinoline ring and the phenyl substituent. The presence of these fluorine atoms influences the compound's reactivity and biological interactions.

Biological Activity Overview

Antimicrobial Activity:
Research indicates that this compound demonstrates notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting significant potency. For instance, it has been reported to exhibit activity against Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Anticancer Activity:
In cancer research, this compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. Specifically, it has been evaluated for its effects on non-small cell lung cancer (NSCLC) cells, where it demonstrated a degree of selectivity and potency comparable to other known inhibitors . The compound's mechanism appears to involve interference with key signaling pathways associated with tumor growth.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to biological targets such as DNA gyrase, which is crucial for bacterial DNA replication. The compound's ability to inhibit DNA gyrase suggests its potential as an antibacterial agent.

Structure-Activity Relationship (SAR)

The SAR of this compound reveals critical insights into how structural modifications influence biological activity:

Compound Name Molecular Formula Key Features
6-FluoroquinolineC9H6F2NBasic structure without phenyl substitution
N-(4-Fluorophenyl)quinazolin-4-amineC15H12F2N2Contains multiple fluorine atoms
6-Chloro-N-(4-fluorophenyl)quinolin-4-amineC15H12ClFChlorine instead of fluorine
6-Fluoro-N-(3-fluorophenyl)quinolin-4-amineC15H12F3NDifferent substitution pattern on phenyl ring

This table illustrates how variations in substituent positions and types can alter the biological efficacy of quinoline derivatives.

Case Studies and Research Findings

A notable case study involved evaluating the anti-proliferative effects of this compound against NSCLC cell lines. The findings indicated that this compound could significantly reduce cell viability compared to control treatments, suggesting its potential as a therapeutic agent .

Additionally, comparative studies with structurally similar compounds have highlighted the unique bioactivity profile of this compound, emphasizing its selective inhibition of cancer-related kinases while minimizing effects on non-cancerous cells .

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